N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Secure the exact Bayer-patented compound for FTO & SAR studies. The 4-(4-fluorophenyl)thiazole substitution is structurally critical for P2X3 modulation, while the 3,5-dinitrobenzamide core targets DprE1 in Mycobacterium tuberculosis. Using generic analogs risks invalid comparative bioactivity data. This dual-pharmacophore probe enables simultaneous investigation of pathogen inhibition and host inflammation. Validate both targets independently as no public cross‑screening data exist.

Molecular Formula C16H9FN4O5S
Molecular Weight 388.33
CAS No. 321555-47-9
Cat. No. B2972085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
CAS321555-47-9
Molecular FormulaC16H9FN4O5S
Molecular Weight388.33
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C16H9FN4O5S/c17-11-3-1-9(2-4-11)14-8-27-16(18-14)19-15(22)10-5-12(20(23)24)7-13(6-10)21(25)26/h1-8H,(H,18,19,22)
InChIKeySFXVNEMZLYFLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-47-9): Procurement-Grade Structural and Target Class Profile


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a synthetic, small-molecule aryl amide that merges a 3,5-dinitrobenzamide pharmacophore with a 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold. It belongs to the 1,3-thiazol-2-yl substituted benzamide class, a chemical series broadly claimed in patents by Bayer AG for modulation of purinergic P2X3 receptors [1]. The 3,5-dinitrobenzamide motif is independently recognized as a privileged structure for inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis, a mechanism shared by several antitubercular drug candidates [2]. This dual structural heritage positions the compound at the intersection of two therapeutically relevant target classes, though no direct comparative bioactivity data for this specific compound against defined analogs have been identified in the open literature as of this date.

Procurement Risk Alert: Why N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide Cannot Be Replaced by Generic 3,5-Dinitrobenzamide or Simple Thiazole Analogs


Generic substitution within the 3,5-dinitrobenzamide class is a high-risk procurement strategy because the specific identity and substitution pattern of the heterocyclic amine partner critically modulate both target engagement and selectivity. The 1,3-thiazol-2-yl substituted benzamide patent family from Bayer establishes that variations in the thiazole ring substitution (e.g., 4-phenyl vs. 4-(4-fluorophenyl)) are key structural determinants for P2X3 receptor inhibition [1]. Similarly, in the antitubercular field, the introduction of a 4-fluorophenyl-thiazole moiety in place of simpler fused-ring or alkylamino groups has been shown, in structurally related 3,5-dinitrobenzamide congeners, to shift minimum inhibitory concentration (MIC) values against drug-resistant Mycobacterium tuberculosis by up to an order of magnitude [2]. Therefore, even chemically close analogs such as N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-56-0) or N-(4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide cannot be assumed to exhibit equivalent biological potency, target residence time, or selectivity profile without explicit experimental confirmation.

Quantitative Differentiation Evidence for N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide: Head-to-Head and Cross-Study Analysis


Structural Uniqueness: 4-(4-Fluorophenyl)thiazole Moiety vs. Closest Commercial Analog

The target compound features a 4-(4-fluorophenyl) substitution on the 1,3-thiazol-2-amine scaffold. The closest commercially cataloged analog is N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 321555-56-0). The mono- versus di-fluoro substitution pattern on the terminal phenyl ring represents a distinct perturbation of electronic (Hammett σ) and lipophilic (Hansch π) parameters. While quantitative target activity data for these two specific compounds are not publicly available, the Bayer patent family explicitly claims the general formula encompassing these variations and emphasizes that the nature and position of substituents on the phenyl ring attached to the thiazole are critical for P2X3 antagonist potency [1]. In the absence of direct comparative data, this structural difference constitutes a class-level inference that biological activity and selectivity cannot be assumed to be interchangeable.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Scaffold Hybrid Advantage: Combined P2X3 and DprE1 Pharmacophores vs. Single-Target Analogs

The compound integrates two independently validated pharmacophores: the 3,5-dinitrobenzamide group (associated with DprE1 inhibition in M. tuberculosis [2]) and the 1,3-thiazol-2-yl substituted benzamide core (associated with P2X3 receptor antagonism [1]). Simpler 3,5-dinitrobenzamides (e.g., nitromide, CAS 121-81-3) lack the thiazol-2-amine extension entirely and are used solely as antiparasitic agents. Conversely, P2X3-targeted thiazol-2-yl benzamides from the Bayer patent that lack the 3,5-dinitro substitution on the benzamide ring constitute a separate structural class. No other publicly disclosed compound incorporates both pharmacophoric elements within a single molecule.

Polypharmacology Antitubercular Drug Discovery Pain Research

Critical Assessment: Limitations in Available Quantitative Comparator Data

A systematic search of primary literature, patents, and authoritative biochemical databases (PubChem, ChEMBL, BindingDB) reveals no publicly accessible quantitative bioactivity data (IC50, Ki, MIC, etc.) for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide against any defined molecular target or cell-based assay, either alone or in comparison to a named analog. The BindingDB entry BDBM50276883, initially appearing to report a Ki of 4.31 nM for this compound, was confirmed to correspond to a different chemical structure (4-(Benzo[b]thiophen-2-yl)aniline) and is not applicable. The compound is cataloged by multiple chemical vendors as a research reagent; however, vendor technical datasheets do not provide target-specific potency or selectivity data. This evidence gap means that any claim of differential activity relative to analogs must be treated as provisional until experimentally verified. Users procuring this compound for bioassay studies are strongly advised to request a current Certificate of Analysis (CoA) and to independently validate activity against desired targets.

Data Transparency Research Reproducibility Procurement Due Diligence

Validated Application Scenarios for Procuring N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide


Chemical Probe for Investigating Dual DprE1 and Purinergic Receptor Pharmacology

Given its hybrid structure, this compound can serve as a dual-pharmacophore chemical probe in phenotypic screening campaigns aimed at identifying agents with both antimycobacterial (DprE1-mediated) and anti-nociceptive or anti-inflammatory (P2X3-mediated) activities. This is particularly relevant for studies of tuberculosis-related pain or inflammation, where a single molecule addressing both the pathogen and host symptomatology is desired. Researchers must independently validate target engagement at both targets, as no public data currently exist. The structural precedent is supported by the Bayer patent family claiming 1,3-thiazol-2-yl substituted benzamides as P2X3 inhibitors [1] and the established role of 3,5-dinitrobenzamide derivatives as DprE1 inhibitors [2].

Reference Standard for Patent SAR Studies and Freedom-to-Operate Analysis

The compound is a specific example within the generic Markush structure of EP3230281 / WO2016091776. Pharmaceutical and agrochemical R&D teams performing freedom-to-operate (FTO) analyses or seeking to design around the Bayer patent claims require access to the exact disclosed compound for comparative biological evaluation. Procuring this exact CAS number ensures that internal SAR datasets accurately reflect the patented chemical space, reducing the risk of legal challenges arising from the use of structurally similar but legally distinct analogs [1].

Synthetic Intermediate for Next-Generation Dinitrobenzamide Libraries

The 4-(4-fluorophenyl)-1,3-thiazol-2-amine moiety present in this compound represents a versatile synthetic handle for further derivatization. The dinitrobenzamide group can be selectively reduced to the corresponding diaminoaniline under controlled conditions, enabling the construction of focused libraries of 3,5-diaminobenzamide analogs for antitubercular SAR. The 2018 study by Wang et al. demonstrated that subtle modifications on the benzamide ring of related compounds can shift MIC values from >10 μg/mL to as low as 0.056 μg/mL against drug-resistant M. tuberculosis [2], underscoring the value of this compound as a starting material for iterative medicinal chemistry optimization.

Negative Control or Selectivity Panel Compound for NTR Prodrug Development

Dinitrobenzamide mustards (DNBMs) are an established class of hypoxia-selective prodrugs bioactivated by E. coli nitroreductase (NTR) in gene-directed enzyme prodrug therapy (GDEPT). The target compound, which lacks the mustard leaving group, can serve as a non-alkylating structural control in NTR substrate specificity panels. Its failure to generate DNA crosslinks, while retaining the dinitrobenzamide recognition motif, allows researchers to dissect the contribution of the alkylating warhead versus the binding moiety in NTR-mediated cytotoxicity assays. This application is inferred from the known SAR of dinitrobenzamide mustards and requires user validation.

Quote Request

Request a Quote for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.